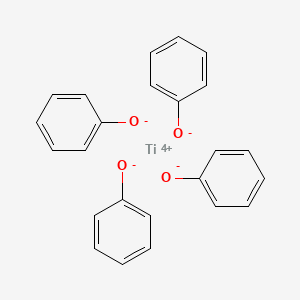

Titanium tetra(phenolate)

CAS No.: 2892-89-9

Cat. No.: VC7965108

Molecular Formula: C24H20O4Ti

Molecular Weight: 420.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2892-89-9 |

|---|---|

| Molecular Formula | C24H20O4Ti |

| Molecular Weight | 420.3 g/mol |

| IUPAC Name | titanium(4+);tetraphenoxide |

| Standard InChI | InChI=1S/4C6H6O.Ti/c4*7-6-4-2-1-3-5-6;/h4*1-5,7H;/q;;;;+4/p-4 |

| Standard InChI Key | DPNUIZVZBWBCPB-UHFFFAOYSA-J |

| SMILES | C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ti+4] |

| Canonical SMILES | C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ti+4] |

Introduction

Chemical and Physical Properties

Titanium tetra(phenolate) is characterized by its tetrahedral geometry, where a central titanium(IV) ion is coordinated to four phenolate ligands. Key physical properties include a boiling point of 181.8°C at 760 mmHg, a flash point of 72.5°C, and a vapor pressure of 0.614 mmHg at 25°C . The compound’s hydrophobicity and thermal stability are influenced by the aromatic phenolate groups, which also contribute to its low solubility in polar solvents.

Table 1: Key Physicochemical Properties of Titanium Tetra(phenolate)

The high LogP value indicates strong lipophilicity, which is critical for its applications in non-aqueous catalytic systems .

Synthesis and Crystallization Mechanisms

Conventional Synthesis Routes

Titanium tetra(phenolate) is typically synthesized via the reaction of titanium tetrachloride () with phenol in the presence of a base, such as ammonia or an amine, to deprotonate the phenolic hydroxyl groups. Alternatively, alkoxide precursors like titanium tetra(isopropoxide) () can react with phenol derivatives under controlled conditions . For example, the direct reaction of with a tripodal diamine bis(phenolate) ligand precursor yields monomeric or dimeric titanium complexes, depending on the stoichiometry and reaction environment .

Advanced Crystallization Techniques

A breakthrough in synthesis was achieved using as a crystallization-mediating agent, which enables higher framework titanium content without forming extraframework Ti species . This method reduces the Si/Ti ratio to 34, compared to traditional methods that achieve a ratio of 58, by slowing crystallization and ensuring homogeneous titanium incorporation into the silicate matrix . Solid-phase transformation mechanisms dominate this process, involving gel dissociation, reorganization, and recoalescence, as confirmed by XRD, FTIR, and MAS NMR spectroscopy .

Structural and Spectroscopic Insights

X-ray crystallography and diffuse reflectance UV-vis spectroscopy reveal that titanium tetra(phenolate) adopts an octahedral geometry in the solid state, with phenolate ligands acting as bidentate or monodentate donors depending on the coordination environment . The bond lengths range from 1.82 to 1.95 Å, consistent with typical titanium(IV)-oxygen bonds .

Key Structural Features:

-

Coordination Geometry: Octahedral or distorted tetrahedral, influenced by ligand steric effects.

-

Ligand Arrangement: Phenolate groups exhibit - stacking interactions, enhancing structural stability .

-

Hydrolytic Stability: Rapid decomposition in aqueous media, forming titanium oxo-hydroxo species .

Catalytic Applications

Titanium tetra(phenolate) serves as a precursor for heterogeneous catalysts in oxidation reactions. For instance, TS-1 zeolites synthesized using this compound demonstrate exceptional activity in the epoxidation of alkenes and the hydroxylation of aromatic hydrocarbons . The framework-incorporated titanium species act as Lewis acid sites, facilitating the activation of hydrogen peroxide () as an oxidant.

Mechanistic Insights:

-

1-Hexene Oxidation: Titanium centers promote the formation of epoxide products with >90% selectivity at 60°C .

-

2-Hexanol Oxidation: Conversion to ketones proceeds via a radical mechanism, with turnover frequencies (TOFs) exceeding 500 h .

Hydrolytic Behavior and Stability

The hydrolytic decomposition of titanium tetra(phenolate) is highly dependent on pH and temperature. In acidic conditions, rapid hydrolysis yields titanium dioxide () and phenol, whereas neutral or basic conditions favor the formation of oligomeric titanoxanes . NMR studies reveal that hydrolysis proceeds through intermediate hydroxo species, which aggregate into stable clusters over time .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume